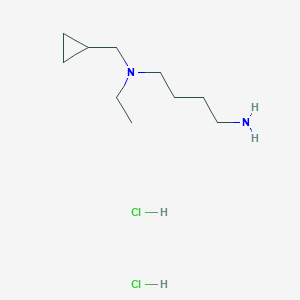
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
概要
説明
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride, also known as CPMEBD, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 201.68 g/mol and a melting point of 125-128 °C. CPMEBD is used in a variety of scientific research applications, including drug discovery, biochemistry, and cell biology. In addition, CPMEBD is a versatile compound with several advantages that make it well-suited for laboratory experiments.
科学的研究の応用
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has a variety of applications in scientific research. It is used in drug discovery, biochemistry, and cell biology, among other fields. In drug discovery, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride is used to study the structure and activity of drug targets, such as enzymes and receptors. In biochemistry, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride is used to study the structure and function of proteins, nucleic acids, and carbohydrates. In cell biology, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride is used to study the structure and function of cells and their components.
作用機序
The mechanism of action of N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride is not fully understood. However, it is believed that N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride binds to proteins and other molecules in a manner similar to other small molecules. It is thought that N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride binds to proteins and other molecules by forming hydrogen bonds and other types of interactions.
生化学的および生理学的効果
The biochemical and physiological effects of N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride are not fully understood. However, it is believed that N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has the potential to modulate the activity of proteins and other molecules in a manner similar to other small molecules. In addition, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has been shown to have anti-inflammatory and antioxidant activities in animal models.
実験室実験の利点と制限
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has several advantages that make it well-suited for laboratory experiments. It is a relatively stable compound with a low melting point and a high solubility in water. In addition, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has some limitations. It is a relatively expensive compound and its solubility in organic solvents is low.
将来の方向性
The potential applications of N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride are numerous and can be explored in a variety of future directions. For example, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride could be used to study the structure and activity of drug targets, such as enzymes and receptors. In addition, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride could be used to study the structure and function of proteins, nucleic acids, and carbohydrates. Furthermore, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride could be used to study the structure and function of cells and their components. Finally, N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride could be used to study the mechanism of action of drugs and other small molecules.
特性
IUPAC Name |
N'-(cyclopropylmethyl)-N'-ethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-2-12(8-4-3-7-11)9-10-5-6-10;;/h10H,2-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDEBAOTCCETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



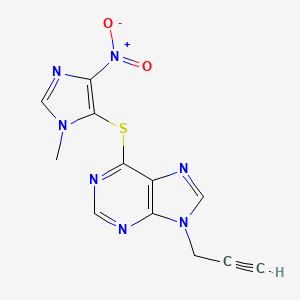
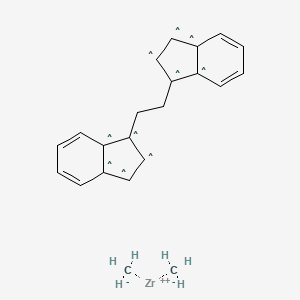
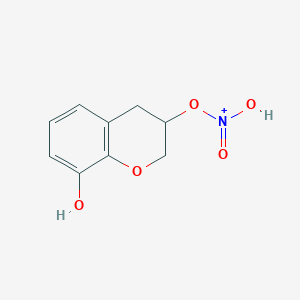
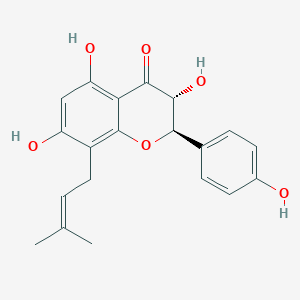
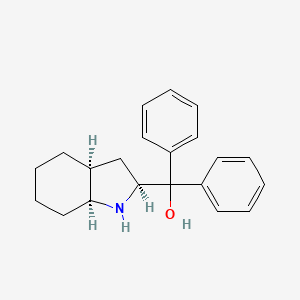
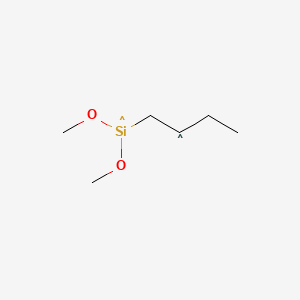


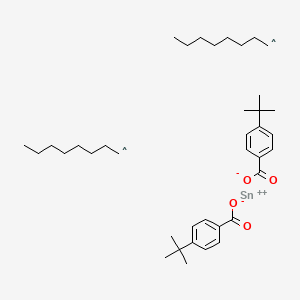
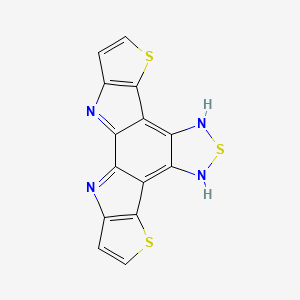
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)
![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)